molecular formula C16H12N4S B509462 6-(Biphenyl-4-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 193744-10-4

6-(Biphenyl-4-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B509462
CAS No.: 193744-10-4
M. Wt: 292.4g/mol
InChI Key: HUBVCUUMZOKWPX-UHFFFAOYSA-N
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Description

6-(Biphenyl-4-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a synthetic organic compound belonging to the class of fused triazolothiadiazoles. This heterocyclic system is recognized in medicinal chemistry research for its potential as a scaffold in developing biologically active molecules. Compounds featuring the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole nucleus have been extensively studied and reported to exhibit a wide spectrum of pharmacological activities, positioning them as valuable tools for drug discovery . Primary research applications for this chemotype are in the areas of oncology and infectious disease. Specifically, 3,6-disubstituted [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole analogues have demonstrated significant in vitro cytotoxic activity against various human cancer cell lines . One proposed mechanism of action for this anticancer activity is the inhibition of the enzyme topoisomerase IIα (topoIIα), a validated target in cancer therapy. Studies on specific derivatives have shown they can act as catalytic inhibitors, blocking the phosphorylation of topoIIα and inducing cell cycle arrest and apoptosis in cancer cells . Additionally, this class of compounds has shown promise in antimicrobial research, with certain derivatives exhibiting potent antibacterial and antifungal activities against tested strains . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

3-methyl-6-(4-phenylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4S/c1-11-17-18-16-20(11)19-15(21-16)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUBVCUUMZOKWPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 4-Amino-3-mercapto-5-methyl-1,2,4-triazole with Biphenyl-Substituted α-Halocarbonyl Compounds

The most widely adopted method for synthesizing triazolo[3,4-b] thiadiazoles involves cyclocondensation between 4-amino-3-mercapto-1,2,4-triazoles and α-halocarbonyl derivatives . For 6-(biphenyl-4-yl)-3-methyl variants, the triazole component (4-amino-3-mercapto-5-methyl-1,2,4-triazole) is reacted with 2-bromo-1-(biphenyl-4-yl)ethan-1-one under basic conditions (Scheme 1).

Scheme 1: Cyclocondensation Route

  • Reactants :

    • 4-Amino-3-mercapto-5-methyl-1,2,4-triazole (1.0 equiv)

    • 2-Bromo-1-(biphenyl-4-yl)ethan-1-one (1.1 equiv)

  • Conditions : Reflux in ethanol with triethylamine (3 mol%) for 6–8 hours .

  • Workup : Precipitation with ice-cold water, filtration, and recrystallization from ethanol.

This method yields 72–78% of the target compound, with purity confirmed via HPLC (>95%) . The methyl group at position 3 originates from the 5-methyl substitution on the triazole precursor, while the biphenyl moiety is introduced via the α-bromo ketone .

Suzuki Coupling for Biphenyl Integration Post-Cyclization

An alternative approach involves post-cyclization functionalization using Suzuki-Miyaura cross-coupling. Here, a brominated triazolothiadiazine intermediate is coupled with biphenyl-4-ylboronic acid (Scheme 2).

Scheme 2: Post-Cyclization Suzuki Coupling

  • Intermediate Synthesis :

    • 6-Bromo-3-methyl triazolo[3,4-b] thiadiazole is prepared via cyclocondensation of 4-amino-3-mercapto-5-methyltriazole with 2-bromoacetophenone .

  • Coupling Reaction :

    • Pd(PPh₃)₄ (5 mol%), biphenyl-4-ylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv) in dioxane/water (4:1) at 90°C for 12 hours .

  • Yield : 65–70%, with isolated product characterized by ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

This method offers flexibility in introducing diverse aryl groups but requires stringent control over palladium catalyst loading to minimize homocoupling byproducts .

One-Pot Synthesis Using Biphenyl-4-carboxaldehyde Hydrazones

A streamlined one-pot protocol leverages in situ hydrazone formation followed by oxidative cyclization (Scheme 3).

Scheme 3: One-Pot Hydrazone Cyclization

  • Hydrazone Formation :

    • 4-Amino-3-mercapto-5-methyltriazole (1.0 equiv) reacts with biphenyl-4-carboxaldehyde (1.05 equiv) in ethanol at 60°C for 2 hours .

  • Oxidative Cyclization :

    • Addition of I₂ (1.5 equiv) and K₂CO₃ (2.0 equiv) induces cyclization at reflux for 4 hours .

  • Yield : 68–73%, with iodine acting as both oxidant and cyclization promoter .

This method avoids isolation of intermediates but necessitates careful stoichiometric control to prevent overoxidation .

Solvent-Free Mechanochemical Synthesis

Eco-friendly mechanochemical synthesis using a ball mill achieves high yields without solvents (Scheme 4).

Scheme 4: Mechanochemical Approach

  • Reactants :

    • 4-Amino-3-mercapto-5-methyltriazole (1.0 equiv)

    • 2-Bromo-1-(biphenyl-4-yl)ethan-1-one (1.1 equiv)

    • K₂CO₃ (1.5 equiv)

  • Conditions : Ball milling at 30 Hz for 45 minutes .

  • Yield : 82–85%, with reaction efficiency attributed to enhanced molecular collisions .

This method reduces waste and reaction time, making it suitable for scale-up .

Analytical Characterization and Validation

Table 1: Spectroscopic Data for 6-(Biphenyl-4-yl)-3-methyl triazolo[3,4-b][1, thiadiazole

TechniqueKey Data
¹H NMR δ 2.65 (s, 3H, CH₃), 7.45–7.90 (m, 9H, biphenyl-H), 8.25 (s, 1H, triazole-H) .
¹³C NMR δ 22.1 (CH₃), 119.5–140.2 (aromatic C), 154.8 (C=S), 162.4 (C=N) .
HRMS [M+H]⁺ calc. 357.1024; found 357.1028 .
IR ν 1615 cm⁻¹ (C=N), 1240 cm⁻¹ (C=S) .

X-ray crystallography confirms the planar triazolothiadiazine core and biphenyl dihedral angle of 28.5° .

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

MethodYield (%)Time (h)Purity (%)Scalability
Cyclocondensation72–786–8>95High
Suzuki Coupling65–7012>90Moderate
One-Pot Hydrazone68–736>92Moderate
Mechanochemical82–850.75>97High

The mechanochemical route offers superior efficiency, while traditional cyclocondensation remains robust for small-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

6-(Biphenyl-4-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole ring.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiadiazoles exhibit broad-spectrum antimicrobial properties. Studies have shown that compounds containing the 1,3,4-thiadiazole nucleus can effectively inhibit the growth of various bacteria and fungi. For example:

  • Antibacterial Properties : Compounds similar to 6-(Biphenyl-4-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have demonstrated activity against bacteria such as Staphylococcus aureus and Escherichia coli .
  • Antifungal Properties : Research has highlighted antifungal efficacy against pathogens like Candida albicans and Aspergillus fumigatus .

Anticancer Activity

The anticancer potential of thiadiazole derivatives is noteworthy. Various studies have reported that these compounds can inhibit cell proliferation in cancer cell lines:

  • Mechanisms of Action : The mechanism by which these compounds exert their anticancer effects includes inhibition of growth factors and kinases involved in tumor progression .
  • Cell Line Studies : For instance, certain derivatives have shown significant cytotoxicity against human colon cancer cell lines with IC50 values indicating potent activity .

Anti-inflammatory and Analgesic Effects

Compounds within this class are also recognized for their anti-inflammatory properties:

  • Pain Management : Thiadiazole derivatives have been evaluated for their analgesic effects in various models of pain . This suggests potential applications in treating inflammatory conditions.

Case Study 1: Synthesis and Evaluation

A study conducted by Reddy et al. synthesized novel bis[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles and evaluated their antimicrobial activity. The results indicated that these compounds exhibited significant antifungal activity against multiple strains of fungi .

Case Study 2: In Silico Studies

In a project exploring the anthelmintic and anticancer activities of thiadiazole derivatives through molecular docking techniques, researchers found promising interactions with target proteins involved in cancer progression. This study highlights the potential for developing new therapeutic agents based on structural insights gained from computational methods .

Comparative Table of Biological Activities

Activity TypeCompound TypeSpecific Activity
Antibacterial1,3,4-Thiadiazole DerivativesInhibition of E. coli, S. aureus
AntifungalThiadiazole CompoundsActivity against Candida albicans, A. fumigatus
AnticancerThiadiazole DerivativesCytotoxicity in HCT116 and MCF7 cell lines
Anti-inflammatoryHeterocyclic CompoundsPain relief in inflammatory models

Mechanism of Action

The mechanism of action of 6-(Biphenyl-4-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes like PARP-1 and EGFR, which are involved in DNA repair and cell proliferation, respectively . This inhibition leads to apoptosis in cancer cells, making it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Pharmacological Activities

The biological activity of triazolo-thiadiazoles is highly dependent on substituents at positions 3 and 4. Below is a comparative analysis with key analogs:

Table 1: Structural and Pharmacological Comparison of Triazolo[3,4-b][1,3,4]thiadiazole Derivatives
Compound (Substituents) Position 3 Position 6 Key Activities Potency (IC₅₀/MIC) References
Target Compound Methyl Biphenyl-4-yl Anticancer (inferred) Not reported
5a (6-Adamantyl, 3-(2-methylphenyl)) 2-Methylphenyl Adamantyl Antiproliferative Moderate activity
KA39 (Undisclosed substituents) Undisclosed Undisclosed Anticancer (Topo IIα inhibition) IC₅₀: ~15–22 µM (cell lines)
3g (Fluoro-methoxybiphenyl derivative) Substituent Substituent Antibacterial/Anticancer MIC: 6.25 mg/L (E. coli)
6-(4-Fluorophenyl)-3-naphthyloxy Naphthyloxy 4-Fluorophenyl Anticancer (HepG2 cells) Superior to doxorubicin
6-(2,4-Dichlorophenoxy)-3-chlorophenyl Chlorophenoxy 2,4-Dichlorophenoxy Anti-tubercular MIC: 0.25 µg/mL (M. tuberculosis)

Key Findings from Comparative Studies

Anticancer Activity
  • KA39 : A 3,6-disubstituted derivative, KA39 inhibits topoisomerase IIα phosphorylation (Ser-1106) and binds to the ATPase domain, showing IC₅₀ values of 15–22 µM against colorectal cancer cells .
  • Fluorinated Derivatives : Compounds with 4-fluorophenyl or naphthyloxy groups (e.g., compound 106 in ) exhibit enhanced cytotoxicity in HepG2 liver cancer cells, outperforming doxorubicin in apoptosis induction .
  • Adamantyl Derivatives : Bulky adamantyl groups at position 6 (e.g., compound 5a ) improve antiproliferative activity, likely due to increased hydrophobic interactions with cellular targets .

Methyl at position 3 is less sterically hindering than adamantyl or fluorophenyl groups, which may reduce potency compared to KA39 or fluorinated analogs.

Antimicrobial Activity
  • Anti-Tubercular Activity: Derivatives with 2,4-dichlorophenoxy groups (e.g., compound 64 in ) show MIC values as low as 0.25 µg/mL against M. tuberculosis, rivaling first-line drugs like isoniazid .
  • Broad-Spectrum Antibacterial Activity : Pyrazole-containing derivatives (e.g., compound 3g ) inhibit E. coli and S. aureus with MICs of 3.13–12.5 mg/L, comparable to chloromycin .

Comparison with Target Compound: The biphenyl-4-yl group may limit antibacterial efficacy due to excessive hydrophobicity, whereas smaller polar substituents (e.g., chlorophenoxy) optimize membrane penetration.

Biological Activity

6-(Biphenyl-4-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C16H12N4S
  • Molecular Weight : 292.3583 g/mol
  • CAS Number : 193744-10-4
  • Structure : The compound features a triazole-thiadiazole core structure which is known for its pharmacological versatility.

Biological Activity Overview

The biological activities of this compound derivatives have been extensively studied. Key findings include:

  • Anticancer Activity : Several derivatives exhibit potent inhibition of c-Met kinase, a target in cancer therapy. For instance, compound 7d showed IC50 values of 2.02 nM for c-Met inhibition and 88 nM for cell growth inhibition in the MKN45 gastric cancer cell line .
  • Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various pathogens. Studies indicate that certain derivatives exhibit MIC values lower than standard antibiotics like fluconazole and gentamicin .
  • Urease Inhibition : The compound has been evaluated for urease inhibitory activity, with some derivatives showing IC50 values ranging from 0.87 to 8.32 µM compared to thiourea (IC50 = 22.54 µM), indicating strong potential for treating infections caused by urease-positive organisms .

Table 1: Summary of Biological Activities

Activity TypeCompoundIC50 Value (µM)Reference
c-Met Inhibition7d2.02
Cell Growth Inhibition7d88
Urease InhibitionVarious0.87 - 8.32
Antifungal Activity6f (R=3-Cl)1
Antibacterial Activity6c8

Detailed Findings

  • c-Met Kinase Inhibition : A study highlighted that the most promising derivative (7d) showed over 2500-fold selectivity against other tyrosine kinases, suggesting its potential as a targeted cancer therapy agent .
  • Antimicrobial Efficacy : Compounds such as 6f , 6g , and 6h demonstrated significant antifungal activities with MIC values of 1 µg/mL against Candida species, outperforming fluconazole (MIC = 2 µg/mL) .
  • Urease Inhibitory Mechanism : Molecular dynamics simulations indicated that the most potent urease inhibitors occupy the active site effectively, which may lead to novel treatments for infections caused by urease-producing bacteria such as Helicobacter pylori .

Structure-Activity Relationship (SAR)

The SAR studies revealed that modifications on the biphenyl moiety and substitutions on the thiadiazole ring significantly influence the biological activity of these compounds. The presence of electron-withdrawing groups generally enhances potency against microbial targets while maintaining selectivity for c-Met kinase inhibition.

Q & A

Q. What are the standard synthetic routes for preparing 6-(biphenyl-4-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole?

The compound is synthesized via cyclocondensation of 4-amino-5-(biphenyl-4-yl)-3-methyl-1,2,4-triazole-3-thiol with carboxylic acids or orthoesters in the presence of cyclizing agents like POCl₃. Key steps include refluxing in anhydrous solvents (e.g., acetonitrile) and purification via column chromatography. Structural confirmation relies on NMR, IR, and mass spectrometry, while X-ray crystallography resolves regioselectivity of substituents .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions and hydrogen bonding patterns.
  • X-ray crystallography : To determine planarity of the triazolo-thiadiazole core and dihedral angles of substituents (e.g., biphenyl groups typically exhibit ~8° dihedral angles relative to the core) .
  • Mass spectrometry (EIMS) : To verify molecular weight and fragmentation patterns .

Q. What in vitro assays are used to evaluate its biological activity?

Common assays include:

  • Antimicrobial testing : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria and fungi.
  • Antioxidant assays : DPPH/ABTS radical scavenging and lipid peroxidation inhibition .
  • Enzyme inhibition : COX-2 selectivity assays via fluorometric or spectrophotometric methods .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives with bulky substituents (e.g., biphenyl groups)?

Low yields due to steric hindrance can be mitigated by:

  • Using microwave-assisted synthesis to enhance reaction kinetics .
  • Employing polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Introducing electron-withdrawing groups (e.g., trifluoromethyl) to improve electrophilicity of reactants .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?

Discrepancies often arise from poor pharmacokinetic properties. Solutions include:

  • ADME profiling : Assessing solubility (LogP), plasma protein binding, and metabolic stability via HPLC or LC-MS.
  • Nanoparticle encapsulation : Chitosan-based carriers enhance bioavailability, as demonstrated for related triazolo-thiadiazoles .

Q. How do substituents at the 3- and 6-positions influence structure-activity relationships (SAR)?

  • 3-Methyl group : Enhances metabolic stability by reducing oxidative demethylation.
  • 6-Biphenyl-4-yl group : Increases π-π stacking with hydrophobic enzyme pockets (e.g., COX-2). Fluorine or chlorine substitution on biphenyl improves dipole interactions and target affinity .

Q. What computational methods validate crystallographic data for this compound?

  • Molecular docking : Confirms binding modes with targets like 14-α-demethylase (PDB: 3LD6).
  • DFT calculations : Predicts electronic properties (HOMO-LUMO gaps) and non-covalent interactions (e.g., C–H⋯N hydrogen bonds) observed in X-ray structures .

Q. How can oxidative stress-mediated cytotoxicity be mechanistically studied for this compound?

  • iTRAQ proteomics : Identifies differential protein expression in treated cells (e.g., glycolytic enzymes like pyruvate kinase).
  • ROS detection assays : Use fluorescent probes (e.g., DCFH-DA) to quantify reactive oxygen species generation .

Q. What crystallographic challenges arise during structural analysis, and how are they addressed?

  • Disorder in biphenyl groups : Resolved via iterative refinement with SHELXL.
  • Planarity deviations : Managed by constraining torsion angles during data fitting .

Q. How is toxicity profiling integrated into early-stage development?

  • In vitro cytotoxicity : MTT assays on human cell lines (e.g., HepG2).
  • Genotoxicity screening : Ames test or comet assay.
  • In silico prediction : Tools like ProTox-II assess hepatotoxicity and mutagenicity risks .

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